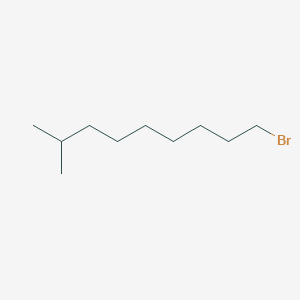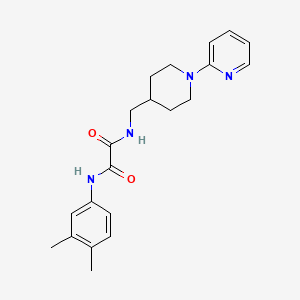
4-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline
Descripción general
Descripción
4-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline is a chemical compound that has gained attention in scientific research due to its unique properties. It is a fluorinated aniline compound that has been used in various fields such as organic chemistry, material science, and pharmacology.
Mecanismo De Acción
The mechanism of action of 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline is not well understood. However, it has been shown to interact with various biological targets such as enzymes and receptors. It has been suggested that its unique fluorinated structure may play a role in its biological activity.
Biochemical and physiological effects:
4-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to interact with certain receptors such as the dopamine receptor. In vivo studies have shown that it can affect behavior and cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline in lab experiments is its unique properties. Its fluorinated structure can provide useful insights into the structure-activity relationship of various compounds. However, one limitation is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline. One direction is to further explore its potential as a drug candidate. Its unique properties may make it a promising candidate for the treatment of various diseases. Another direction is to further investigate its mechanism of action. Understanding its interactions with biological targets can provide useful insights into its biological activity. Finally, further studies can be conducted to explore its potential applications in material science and organic chemistry.
Aplicaciones Científicas De Investigación
4-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline has been used in various scientific research applications. In organic chemistry, it has been used as a building block for the synthesis of various compounds. In material science, it has been used as a dopant for the fabrication of organic semiconductors. In pharmacology, it has been studied for its potential use as a drug candidate due to its unique properties.
Propiedades
IUPAC Name |
4-(1,1,1-trifluoro-2-methylpropan-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-9(2,10(11,12)13)7-3-5-8(14)6-4-7/h3-6H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTYUOPCDWGZQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[1-(Bromomethyl)cyclopropyl]methanamine](/img/structure/B3224481.png)




![6-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde](/img/structure/B3224520.png)

![7-Methyl-5-oxo-5H-thiazolo[3,2-A]pyrimidine-6-carboxylic acid](/img/structure/B3224546.png)
![Carbamic acid, ethylmethyl-, 4-[1-(dimethylamino)ethyl]phenyl ester](/img/structure/B3224552.png)
![5-(Acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]oxazole-6,7-diyl diacetate](/img/structure/B3224562.png)
